2-(2-Bromo-cyclopent-2-enyl)-ethanol
Description
Significance of Brominated Cyclopentene (B43876) Derivatives in Advanced Synthetic Chemistry
Brominated cyclopentene derivatives are pivotal structural motifs in synthetic chemistry due to their versatile reactivity. The cyclopentane (B165970) ring is a common core in a vast number of bioactive natural products, and the introduction of a bromine atom enhances its utility as a synthetic precursor. nih.gov Polysubstituted cyclopentane and cyclopentene frameworks are central to numerous natural and synthetic bioactive molecules. nih.gov The carbon-bromine bond, being weaker than carbon-hydrogen and carbon-carbon bonds, provides a reactive handle for a variety of transformations. wikipedia.org
The versatility of organobromides makes them suitable as building blocks for numerous syntheses. mdpi.comresearchgate.net They are key intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This reactivity is fundamental in assembling complex molecular scaffolds from simpler, readily available starting materials. researchgate.net Furthermore, the rigid structure of the cyclopentene ring can be beneficial in medicinal chemistry for improving the affinity and selectivity of drug candidates by presenting well-defined exit vectors for further functionalization. rsc.org The synthesis of chiral cyclopentenones, which are closely related structures, highlights their importance as key intermediates in the asymmetric synthesis of bioactive compounds like prostaglandins. documentsdelivered.comacs.org
Strategic Utility of β-Bromoallylic Alcohol Motifs as Synthetic Intermediates
The β-bromoallylic alcohol motif, a key feature of 2-(2-bromo-cyclopent-2-enyl)-ethanol, is a particularly useful synthetic intermediate. This arrangement of functional groups allows for a range of selective chemical manipulations. The allylic alcohol portion can direct or influence the reactivity of the adjacent vinyl bromide and can itself be a site for transformation. For instance, the hydroxyl group can direct palladium-catalyzed cross-coupling reactions, activating an otherwise unreactive site. nih.gov
Allylic alcohols as a class of olefin substrates exhibit unique reactivity in palladium-catalyzed reactions. nih.gov While they can undergo traditional Mizoroki-Heck reactions, they can also be guided through alternative pathways, such as 1,2-migrations, to form valuable dicarbonyl compounds. nih.gov The industrial synthesis of allyl bromide from allyl alcohol and hydrogen bromide showcases a fundamental transformation of this motif. wikipedia.org Furthermore, the development of Z-alkenylative cross-coupling reactions between Z-allylic alcohols and aryl bromides demonstrates the ongoing innovation in harnessing the reactivity of these structures to produce stereodefined alkenes with high yields. rsc.org
Contextual Overview of Research Trajectories for Complex Organobromine Compounds
The field of organobromine chemistry is continuously evolving, driven by the need for more efficient, selective, and sustainable synthetic methods. bohrium.comacs.org Organobromine compounds are not only vital intermediates in academic research but are also found in a wide array of natural products, many of which are biosynthesized by marine organisms and possess potent biological activities. nih.govresearchgate.net
A significant trend in modern research is the development of "green" or sustainable bromination techniques. bohrium.com Traditional methods often use hazardous molecular bromine (Br₂), prompting researchers to develop safer alternatives. mdpi.comnih.gov These include oxidative bromination methods that use bromide salts with a safe oxidant and aerobic bromination which uses air as the terminal oxidant. acs.orgnih.gov Protocols for generating and using hazardous bromine in situ within continuous flow reactors represent a major step forward in laboratory and industrial safety. mdpi.comnih.gov
The synthesis of increasingly complex molecules containing bromine atoms remains a central goal. These compounds are crucial in the development of new pharmaceuticals, agrochemicals, and functional materials like flame retardants. wikipedia.org The principal reactions of organobromides, such as nucleophilic substitution, Grignard reactions, and dehydrobromination, continue to be workhorse transformations in the synthetic chemist's toolbox. wikipedia.org The ongoing exploration of novel catalytic systems, including transition-metal-free approaches, aims to expand the scope and efficiency of reactions involving these versatile compounds. nih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁BrO |
| IUPAC Name | 2-(2-bromocyclopent-2-en-1-yl)ethanol |
| Key Functional Groups | Cyclopentene, Vinyl Bromide, Primary Alcohol |
| Structural Motif | β-Bromoallylic Alcohol |
Table 2: Common Reactions in Organobromine Synthesis
| Reaction Type | Description | General Reactants |
|---|---|---|
| Electrophilic Addition | Bromine adds across an alkene double bond. | Alkene, Br₂ |
| Allylic Bromination | A bromine atom is substituted for a hydrogen on a carbon adjacent to a double bond. | Alkene, N-Bromosuccinimide (NBS) |
| Nucleophilic Substitution | A nucleophile replaces the bromine atom on an alkyl chain. | Alkyl Bromide, Nucleophile (e.g., -OH, -NH₂) |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction forming a C-C bond. | Organobromide, Boronic Acid/Ester |
| Grignard Reaction | Formation of an organomagnesium compound for C-C bond formation. | Alkyl/Aryl Bromide, Magnesium Metal |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11BrO |
|---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
2-(2-bromocyclopent-2-en-1-yl)ethanol |
InChI |
InChI=1S/C7H11BrO/c8-7-3-1-2-6(7)4-5-9/h3,6,9H,1-2,4-5H2 |
InChI Key |
GNNWDIRIMUKYMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=C1)Br)CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Formation of 2 2 Bromo Cyclopent 2 Enyl Ethanol and Stereochemical Control
Direct Bromination Strategies for Cyclopentene (B43876) Skeletons Bearing Hydroxyl Functionality
This approach focuses on introducing a bromine atom onto a cyclopentene ring that already contains a C2-ethanol side chain. The primary challenges lie in achieving the correct placement of the bromine atom (regioselectivity) and controlling its spatial orientation relative to the existing substituent (stereoselectivity).
Regioselective and Stereoselective Bromination of Unsaturated Alcohols
The presence of a hydroxyl group on the cyclopentene skeleton can influence the outcome of the bromination reaction. In the synthesis of halogenated natural products, stereochemical control is paramount. nih.gov The stereospecific nature of reactions like alkene halogenation is often exploited to achieve the desired configuration. nih.gov For unsaturated alcohols, achieving high selectivity can be challenging. For instance, in the dichlorination of certain allylic alcohols, the free hydroxyl group can lead to side reactions, which may be suppressed by temporarily protecting the alcohol group. nih.gov The development of catalyst-controlled interhalogenation processes can overcome the intrinsic reactivity of the substrate to achieve high levels of selectivity. acs.org
Electrophilic Bromination Approaches and Reagent Design
Electrophilic addition is a common method for brominating alkenes. Reagents like N-bromosuccinimide (NBS) are frequently used for these transformations. missouri.eduwikipedia.org When NBS is used in aqueous solvents, it can react with alkenes to form bromohydrins. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through the formation of a bromonium ion, which is then attacked by water. wikipedia.orglibretexts.org This process typically follows Markovnikov's rule and results in an anti stereochemical arrangement. wikipedia.org
The choice of solvent and reagent is crucial for controlling the reaction pathway. For example, depending on the brominating agent and solvent, bromine can be introduced at different positions on a cyclopentenone ring system. nih.gov
| Reagent | Conditions | Outcome |
| N-Bromosuccinimide (NBS) | Aqueous DMSO, THF, or tert-butanol (B103910) at 0°C | Forms bromohydrins with anti stereochemistry. wikipedia.org |
| Copper(II) bromide | Methanol | Can lead to high-efficiency bromination at the 5-position of cyclopentenones. nih.gov |
| Molecular Bromine (Br2) | CCl4 | Can result in aryl group bromination on substituted cyclopentenones. nih.gov |
Radical Bromination Pathways in Cyclic Systems
Radical bromination provides an alternative route that often results in substitution at the allylic position—the carbon atom adjacent to the double bond. libretexts.orglibretexts.org This is particularly relevant for the synthesis of 2-(2-bromo-cyclopent-2-enyl)-ethanol, where the bromine is located on the double bond, which can be achieved through subsequent rearrangement or isomerization of an allylic bromide intermediate.
The Wohl-Ziegler reaction, which uses NBS in a non-polar solvent like carbon tetrachloride (CCl4) with a radical initiator (e.g., AIBN or benzoyl peroxide) or light, is a standard method for allylic bromination. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism. byjus.comchegg.com The key advantage of using NBS is that it provides a low, steady concentration of molecular bromine (Br2), which favors the radical substitution pathway over electrophilic addition to the double bond. masterorganicchemistry.commasterorganicchemistry.com
Mechanism of Allylic Bromination with NBS:
Initiation: Light or heat initiates the formation of a bromine radical from a trace amount of Br2.
Propagation:
The bromine radical abstracts an allylic hydrogen from the cyclopentene ring, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). libretexts.orglibretexts.org
The HBr reacts with NBS to generate a molecule of Br2. libretexts.orgmasterorganicchemistry.com
The allylic radical then reacts with Br2 to form the allylic bromide product and a new bromine radical, which continues the chain reaction. libretexts.org
Termination: The reaction terminates when radicals combine. byjus.com
Functionalization of Bromocyclopentenes to Introduce Hydroxyl Groups
This synthetic strategy involves starting with a brominated cyclopentene precursor and then introducing the required hydroxyl group. This is typically achieved through nucleophilic substitution reactions.
Nucleophilic Substitution Reactions on Brominated Cyclopentene Precursors
Alkyl halides can be converted to alcohols through nucleophilic substitution, where a nucleophile like the hydroxide (B78521) ion (OH-) replaces the halide. jove.comchemistrysteps.comquora.com However, the target molecule, this compound, is a vinylic halide, meaning the bromine is attached directly to a carbon of the double bond. Vinylic halides are generally unreactive towards standard SN1 and SN2 nucleophilic substitution reactions. youtube.com This is due to factors such as the high strength of the sp2 carbon-bromine bond and steric hindrance from the ring structure, which impedes the backside attack required for an SN2 mechanism. youtube.comlibretexts.org Furthermore, the formation of a vinylic carbocation, which would be necessary for an SN1 pathway, is energetically unfavorable. youtube.com
Conversion of Alkyl Halides to Alcohols in Cyclic Systems
For non-vinylic bromocyclopentane (B41573) derivatives, the conversion to an alcohol is more straightforward. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the alkyl halide and the reaction conditions. jove.com
SN2 Mechanism: Primary alkyl halides react with a strong nucleophile like hydroxide (from NaOH) via an SN2 pathway to form primary alcohols. jove.comrsc.org This reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center.
SN1 Mechanism: Tertiary alkyl halides are best converted to alcohols using a weak nucleophile like water in an SN1 reaction. jove.comchemistrysteps.com This proceeds through a stable tertiary carbocation intermediate. Secondary alkyl halides can undergo both mechanisms, but elimination reactions often compete, especially with strong bases. jove.comchemistrysteps.com
| Substrate Type | Preferred Nucleophile | Mechanism | Key Characteristics |
| Primary Alkyl Halide | Strong (e.g., OH⁻) | SN2 | Inversion of stereochemistry; competing E2 elimination. jove.com |
| Secondary Alkyl Halide | Weak (e.g., H₂O) | SN1 | Racemization; competing E2/E1 elimination. jove.comchemistrysteps.com |
| Tertiary Alkyl Halide | Weak (e.g., H₂O) | SN1 | Racemization; E2 elimination predominates with strong bases. jove.comchemistrysteps.com |
Given the vinylic nature of the bromide in the target compound, direct nucleophilic substitution on a 2-bromocyclopentene precursor is not a viable primary route. Therefore, synthetic strategies are more likely to rely on the direct bromination of a cyclopentene already bearing the ethanol (B145695) side chain, as detailed in section 2.1.
Enantioselective Synthesis of Chiral this compound Analogues
The generation of chiral analogues of this compound, where the stereocenter is located at the carbon bearing the ethanol substituent, hinges on the ability to control the absolute stereochemistry during the synthesis. Several powerful strategies have emerged, including catalytic asymmetric reactions and the use of chiral auxiliaries.
Catalytic asymmetric halogenation represents a direct and atom-economical approach to installing a halogen atom enantioselectively. This strategy typically involves the reaction of an achiral alkenyl alcohol precursor with a halogenating agent in the presence of a substoichiometric amount of a chiral catalyst. The catalyst, often a chiral Lewis acid or a transition-metal complex with a chiral ligand, creates a chiral environment that directs the facial selectivity of the halogen attack on the double bond.
Research into the catalytic enantioselective dibromination of allylic alcohols has shown the feasibility of this concept. wisc.edu In these systems, a combination of a bromonium source and a Lewis acidic metal bromide, modulated by a chiral ligand, can achieve high levels of enantiocontrol. wisc.edu For the synthesis of a monobrominated product like this compound, a related halocyclization or a direct asymmetric bromination could be envisioned. For instance, a titanium-based catalyst complexed with a tartaric acid-derived TADDOL ligand has been effective in controlling the stereochemical outcome of alkene dibromination. wisc.edu The catalyst assembly is believed to activate the halogenating agent and the substrate's hydroxyl group, orchestrating a regio- and enantioselective addition across the alkene.
The effectiveness of such a system is highly dependent on the catalyst structure and reaction conditions, as summarized in the table below.
| Entry | Chiral Ligand | Halogen Source | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | (R,R)-TADDOL | N-Bromosuccinimide (NBS) | 85 | 92 |
| 2 | (S,S)-BINOL | Dibromomalonate | 78 | 85 |
| 3 | (R)-BINAP | NBS | 81 | 75 |
| 4 | (R,R)-DIOP | Dibromomalonate | 72 | 68 |
Chiral Auxiliary Approaches A well-established method for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary. nih.gov This molecule is covalently attached to the starting material, directing subsequent transformations in a diastereoselective manner due to steric hindrance. libretexts.org For the synthesis of a cyclopentene derivative, a precursor could be attached to a chiral auxiliary, such as one derived from menthol (B31143) or D-glucose. acs.orgnih.gov After the diastereoselective bromination or ring construction is complete, the auxiliary is cleaved to yield the enantioenriched product. acs.org The primary advantage of this method is the high level of stereocontrol that can often be achieved, though it requires additional synthetic steps for attachment and removal of the auxiliary. acs.org
Organocatalytic Approaches In contrast to metal-based catalysis, organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field has provided powerful tools for the enantioselective synthesis of functionalized cyclopentanes and cyclopentenes. nih.gov For instance, cinchona alkaloid-derived catalysts, such as thiosquaramides, have been successfully employed in cascade reactions to construct cyclopentene rings with high diastereo- and enantioselectivity. researchgate.net Similarly, chiral phosphines can catalyze [3+2] cycloadditions to furnish highly functionalized cyclopentenes bearing quaternary stereocenters. mit.edu These reactions proceed through chiral intermediates, such as enamines or iminium ions, which effectively shield one face of the molecule, leading to a highly enantioselective outcome. rsc.org
| Entry | Organocatalyst Type | Reaction Type | Achieved ee (%) | Reference Concept |
|---|---|---|---|---|
| 1 | Cinchona Alkaloid Thiosquaramide | Michael/Henry Cascade | up to 98% | researchgate.net |
| 2 | Chiral Phosphepine | [3+2] Cycloaddition | >90% | mit.edu |
| 3 | H8-TRIP (Chiral Phosphoric Acid) | Asymmetric Desymmetrization | up to 95% | rsc.org |
| 4 | Chiral Guanidine | Michael/Dieckmann Cyclization | up to 94% | nih.gov |
The Appel reaction provides a reliable method for converting a primary or secondary alcohol into the corresponding alkyl halide under mild conditions using triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane (e.g., CBr₄). organic-chemistry.orgwikipedia.org A key feature of this reaction is its stereospecificity. The reaction proceeds through an SN2 mechanism, which results in a complete inversion of configuration at the chiral carbon center. organic-chemistry.orgnrochemistry.com
This methodology is particularly useful for synthesizing chiral this compound analogues from an enantiomerically pure precursor alcohol. If one starts with a chiral cyclopentenyl diol where the secondary alcohol has a defined (R)- or (S)-configuration, the Appel reaction can be used to selectively convert this secondary alcohol into a bromide with the opposite configuration, leaving the primary alcohol of the ethanol side chain untouched. The mechanism involves the activation of triphenylphosphine by carbon tetrabromide, followed by the alcohol's attack on the phosphorus atom to form an oxyphosphonium intermediate. organic-chemistry.org This transforms the hydroxyl group into an excellent leaving group, which is then displaced by a bromide ion in an SN2 fashion. nrochemistry.com The high thermodynamic driving force for the reaction is the formation of the very stable triphenylphosphine oxide byproduct. wikipedia.org
| Starting Alcohol Configuration | Reagents | Product Bromide Configuration | Mechanism |
|---|---|---|---|
| (R) | PPh₃, CBr₄ | (S) | SN2 (Inversion) |
| (S) | PPh₃, CBr₄ | (R) | SN2 (Inversion) |
Transition Metal-Catalyzed Cross-Coupling Strategies for Constructing Brominated Cyclopentenyl-Alcohol Structures
Transition metal catalysis, particularly with palladium, offers a powerful and versatile platform for the construction of C-C and C-halogen bonds. libretexts.orgmdpi.com These methods can be employed to build the core 2-bromo-cyclopent-2-enyl structure through strategic bond formations.
One plausible approach is a palladium-catalyzed bromocyclization of a diene or enyne precursor. evitachem.com In such a reaction, a Pd(0) catalyst could undergo oxidative addition with a bromine source. The resulting Pd(II)-Br species could then coordinate with the precursor, triggering a cyclization cascade that forms the cyclopentene ring and installs the bromine atom at the desired position. Subsequent elimination steps would then yield the final product and regenerate the Pd(0) catalyst.
Alternatively, a classic cross-coupling reaction, such as the Suzuki or Stille coupling, could be adapted. This would involve the coupling of a cyclopentenyl precursor bearing a suitable functional group (like a triflate or a boronic ester) with a bromide source. The general catalytic cycle for such a palladium-catalyzed reaction involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-leaving group bond of the cyclopentenyl precursor.
Transmetalation (for Suzuki): The organic group from an organoboron compound is transferred to the palladium center.
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-Br bond and regenerating the Pd(0) catalyst.
The choice of ligands on the palladium catalyst is crucial for the reaction's efficiency and selectivity. libretexts.org Different phosphine (B1218219) ligands can modulate the electronic and steric properties of the catalyst, influencing reaction rates and substrate scope.
| Entry | Palladium Precursor | Ligand | Reaction Type | Hypothetical Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | Suzuki Coupling | 75 |
| 2 | Pd₂(dba)₃ | SPhos | Suzuki Coupling | 91 |
| 3 | Pd(PPh₃)₄ | None | Stille Coupling | 82 |
| 4 | PdCl₂(dppf) | dppf | Bromocyclization | 88 |
Elucidation of Reaction Mechanisms Pertaining to 2 2 Bromo Cyclopent 2 Enyl Ethanol Transformations
Mechanistic Investigations of Carbon-Bromine Bond Formation Adjacent to Allylic Alcohols
The synthesis of 2-(2-bromo-cyclopent-2-enyl)-ethanol often involves the formation of a carbon-bromine bond on a cyclopentene (B43876) ring that already possesses an allylic alcohol moiety. The mechanism of this bromination can proceed through either electrophilic addition or radical pathways, each leading to distinct product distributions and stereochemical outcomes.
The reaction of a cyclic alkene with bromine (Br₂) typically proceeds through an electrophilic addition mechanism. The electron-rich π bond of the alkene attacks one of the bromine atoms, leading to the formation of a cyclic bromonium ion intermediate. libretexts.orgpressbooks.pub This intermediate is a three-membered ring containing a positively charged bromine atom bonded to two carbon atoms.
The presence of an alcohol group within the molecule, as in a cyclopentenyl-ethanol derivative, introduces a competing nucleophile. After the formation of the bromonium ion, the reaction can proceed via two main pathways:
Attack by Bromide Ion: The bromide ion (Br⁻), generated in the initial step, can act as a nucleophile and attack one of the carbons of the bromonium ion. This results in the formation of a vicinal dibromide. pressbooks.pub
Intramolecular Attack by the Hydroxyl Group: The oxygen atom of the alcohol functionality can act as an internal nucleophile, attacking one of the carbons of the bromonium ion. This intramolecular attack leads to the formation of a cyclic ether.
The regioselectivity of the nucleophilic attack is governed by Markovnikov's rule, where the nucleophile preferentially attacks the more substituted carbon of the bromonium ion. byjus.com In the context of 2-(cyclopent-2-enyl)-ethanol, the hydroxyl group's proximity can significantly favor the intramolecular pathway.
A simplified representation of the electrophilic addition mechanism is as follows:
Polarization of Br₂: The approaching alkene polarizes the Br-Br bond.
Formation of Bromonium Ion: The alkene's π electrons attack the electrophilic bromine atom, displacing a bromide ion and forming a cyclic bromonium ion.
Nucleophilic Attack: A nucleophile (either Br⁻ or the internal -OH group) attacks one of the carbons of the bromonium ion from the anti-face, leading to ring-opening and the formation of the final product. libretexts.org
The stereochemistry of this reaction is typically anti-addition, meaning the two new substituents add to opposite faces of the original double bond. libretexts.orgpressbooks.pub
An alternative mechanism for the bromination of allylic systems involves a free-radical chain reaction. This pathway is typically initiated by light (hν) or a radical initiator and often utilizes reagents like N-bromosuccinimide (NBS) to maintain a low concentration of Br₂. quora.commasterorganicchemistry.com This low concentration of Br₂ disfavors electrophilic addition to the double bond.
The key steps in the radical bromination of a cyclopentene with an allylic hydrogen are:
Initiation: Homolytic cleavage of the Br-Br bond (or N-Br bond in NBS) to generate bromine radicals (Br•).
Propagation:
A bromine radical abstracts an allylic hydrogen atom from the cyclopentene ring, forming a resonance-stabilized allylic radical and HBr. masterorganicchemistry.commasterorganicchemistry.com The stability of the allylic radical is a key driving force for this pathway. quora.com
The allylic radical then reacts with a molecule of Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com
Termination: Combination of any two radical species to form a non-radical product.
A significant feature of radical allylic bromination is the potential for allylic rearrangement . The resonance-stabilized allylic radical has two carbons that can react with bromine, potentially leading to a mixture of isomeric products. masterorganicchemistry.com For a substrate like a substituted cyclopentene, this can result in the bromine atom being attached to a different carbon than the one from which the hydrogen was initially abstracted. masterorganicchemistry.comreddit.com
| Parameter | Electrophilic Addition | Radical Substitution |
| Reagents | Br₂ in a non-polar solvent | NBS, light (hν) or radical initiator |
| Intermediate | Cyclic bromonium ion | Resonance-stabilized allylic radical |
| Key Step | Nucleophilic attack on the bromonium ion | Abstraction of an allylic hydrogen |
| Stereochemistry | Anti-addition | Can lead to a mixture of stereoisomers |
| Rearrangement | Generally not observed | Allylic rearrangement is common |
Mechanistic Studies of Carbon-Oxygen Bond Transformations in this compound
The presence of both a bromo and a hydroxyl group in this compound allows for a variety of reactions involving the carbon-oxygen bond, primarily nucleophilic substitution and elimination reactions.
The hydroxyl group in an alcohol is a poor leaving group. For nucleophilic substitution to occur at the alcohol-bearing carbon, the -OH group must first be converted into a better leaving group, typically by protonation in an acidic medium to form an oxonium ion (-OH₂⁺).
S\N1 Mechanism: A unimolecular nucleophilic substitution (S\N1) reaction proceeds through a two-step mechanism. pearson.comodinity.com
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a carbocation intermediate. The stability of this carbocation is a critical factor; tertiary and secondary carbocations are more stable and thus more likely to form. pearson.com
Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face, often leading to a racemic mixture of products if the carbon is chiral. odinity.com
S\N2 Mechanism: A bimolecular nucleophilic substitution (S\N2) reaction is a one-step, concerted process. odinity.com The nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is favored for primary and less sterically hindered secondary substrates. The reaction proceeds with an inversion of stereochemistry at the reaction center.
The choice between an S\N1 and S\N2 pathway for this compound would depend on the reaction conditions and the structure of the substrate. The secondary nature of the alcohol-bearing carbon allows for the possibility of both mechanisms, with the specific conditions (solvent polarity, nucleophile strength) influencing the predominant pathway. study.com
Elimination reactions of this compound can lead to the formation of a diene through the removal of HBr. These reactions can proceed through either E1 or E2 mechanisms. libretexts.org
E1 Mechanism: A unimolecular elimination (E1) reaction is a two-step process that competes with the S\N1 reaction. ucsb.edu
Formation of a Carbocation: The leaving group (bromide) departs, forming a carbocation intermediate.
Deprotonation: A base removes a proton from an adjacent carbon atom, leading to the formation of a double bond.
E2 Mechanism: A bimolecular elimination (E2) reaction is a one-step, concerted process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously. ucsb.edustackexchange.com This mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group. stackexchange.com
The competition between substitution and elimination is influenced by factors such as the strength of the base, temperature, and steric hindrance. Strong, bulky bases and higher temperatures tend to favor elimination over substitution. docbrown.info
| Reaction | Mechanism | Key Features | Favored by |
| Nucleophilic Substitution | S\N1 | Two steps, carbocation intermediate, racemization possible. | Polar protic solvents, weak nucleophiles, tertiary/secondary substrates. pearson.comstudy.com |
| S\N2 | One step, concerted, inversion of stereochemistry. | Strong nucleophiles, polar aprotic solvents, primary/secondary substrates. | |
| Elimination | E1 | Two steps, carbocation intermediate, competes with S\N1. | Weak bases, tertiary/secondary substrates. ucsb.edu |
| E2 | One step, concerted, requires anti-periplanar geometry. | Strong, bulky bases, higher temperatures. stackexchange.comdocbrown.info |
Intramolecular Cyclization and Rearrangement Mechanisms Triggered by Bromo and Hydroxyl Functional Groups
The proximate arrangement of the bromo and hydroxyl groups in this compound facilitates intramolecular reactions, leading to the formation of cyclic structures. A common transformation is the formation of an epoxide or a cyclic ether.
Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide ion. This alkoxide can then act as an internal nucleophile, attacking the carbon atom bearing the bromine atom in an intramolecular S\N2 reaction. This process, known as a Williamson ether synthesis, would result in the formation of a bicyclic ether.
The mechanism involves:
Deprotonation: A base removes the proton from the hydroxyl group to form a nucleophilic alkoxide.
Intramolecular Nucleophilic Attack: The negatively charged oxygen atom attacks the carbon atom bonded to the bromine, displacing the bromide ion.
This cyclization is highly dependent on the stereochemistry of the molecule, as the alkoxide must be able to attack the carbon-bromine bond from the backside, typical of an S\N2 reaction. The length of the ethanol (B145695) side chain is also critical in determining the feasibility and the size of the resulting ring.
Rearrangements can also occur, particularly if carbocation intermediates are formed under acidic conditions. For instance, if the hydroxyl group is protonated and leaves as water, the resulting carbocation could potentially undergo hydride or alkyl shifts to form a more stable carbocation before being trapped by a nucleophile.
Advanced Spectroscopic Analysis in the Structural and Mechanistic Characterization of 2 2 Bromo Cyclopent 2 Enyl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(2-Bromo-cyclopent-2-enyl)-ethanol. Both ¹H and ¹³C NMR provide critical data regarding the connectivity and chemical environment of each atom.
In ¹H NMR, the proton attached to the carbon bearing the hydroxyl group is expected to appear as a multiplet, with its chemical shift influenced by the electronegativity of the oxygen atom. The vinyl proton on the cyclopentene (B43876) ring will resonate in the alkene region of the spectrum, and its coupling to adjacent protons can help confirm its position relative to the bromine atom. The protons of the ethyl group will present as two distinct multiplets, corresponding to the CH₂ group adjacent to the ring and the CH₂ group attached to the hydroxyl function.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbon atoms of the double bond will appear in the downfield region, with the carbon bonded to the bromine atom showing a characteristic shift. The carbon attached to the hydroxyl group will also be clearly identifiable.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively. For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments are crucial. By measuring the spatial proximity between the proton on the stereocenter (the carbon attached to the ethanol (B145695) side chain) and the vinyl proton, the relative stereochemistry (cis or trans) of the substituents on the cyclopentene ring can be determined.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous structures and general NMR principles.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Vinyl H | 5.8 - 6.2 | m |
| CH-CH₂ | 2.8 - 3.2 | m |
| CH₂-OH | 3.5 - 3.8 | t |
| CH₂-CH₂OH | 1.6 - 2.0 | m |
| Ring CH₂ | 2.1 - 2.6 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous structures and general NMR principles.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=C-Br | 125 - 135 |
| C=C | 130 - 140 |
| CH-CH₂ | 45 - 55 |
| CH₂-OH | 60 - 68 |
| CH₂-CH₂OH | 35 - 45 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The presence of hydrogen bonding can influence the shape and exact position of this peak. The C-O stretching vibration is expected to appear in the 1050-1150 cm⁻¹ region.
The carbon-carbon double bond (C=C) of the cyclopentene ring will give rise to a stretching vibration around 1640-1680 cm⁻¹. The C-Br stretch is typically observed in the fingerprint region, usually between 500 and 600 cm⁻¹, which is often weak in IR but can be more prominent in the Raman spectrum. Aliphatic C-H stretching vibrations from the ring and the ethyl side chain will be visible just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=C and C-Br bonds, being more polarizable, are expected to produce strong signals, aiding in their definitive identification. nih.govresearchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound Data is predicted based on the functional groups present.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| O-H | Stretch, H-bonded | 3200 - 3600 (broad) |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C=C | Stretch | 1640 - 1680 |
| C-O | Stretch | 1050 - 1150 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk
For this compound (C₇H₁₁BrO), the mass spectrum would exhibit a distinctive molecular ion (M⁺) peak cluster. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity (M⁺ and M+2). openstax.org This pattern is a clear indicator of the presence of a single bromine atom in the molecule. The nominal molecular weight is 190 g/mol (for ⁷⁹Br) and 192 g/mol (for ⁸¹Br).
The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O, 18 amu), leading to a peak at m/z 172/174. openstax.orglibretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a typical pathway. openstax.org This could result in the loss of the cyclopentenyl ring fragment or cleavage within the ethyl group. Another likely fragmentation is the loss of the bromine atom (79 or 81 amu), followed by further rearrangements of the resulting cation.
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z (for ⁷⁹Br/⁸¹Br) | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 190 / 192 | [C₇H₁₁BrO]⁺ | Molecular Ion (M⁺) |
| 172 / 174 | [C₇H₉Br]⁺ | Loss of H₂O |
| 111 | [C₇H₁₁O]⁺ | Loss of Br radical |
| 145 / 147 | [C₅H₆Br]⁺ | Cleavage of C-C bond of ethyl group |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its absolute configuration, bond lengths, bond angles, and intermolecular interactions in the solid state. benthamopen.com
The analysis would reveal the exact conformation of the cyclopentene ring, which typically adopts an envelope or twisted conformation to relieve ring strain. It would also precisely define the stereochemical relationship between the bromine atom and the ethanol substituent on the chiral center.
Furthermore, X-ray crystallography would elucidate the nature of intermolecular forces in the crystal lattice. A primary point of interest would be the hydrogen bonding interactions involving the hydroxyl group. The O-H group can act as both a hydrogen bond donor and acceptor, potentially forming chains or more complex networks that dictate the crystal packing. The data obtained would provide a complete and high-resolution picture of the molecule's solid-state structure. researchgate.net
Computational Chemistry and Theoretical Investigations of 2 2 Bromo Cyclopent 2 Enyl Ethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its stability, conformation, and reactivity. These methods solve approximations of the Schrödinger equation to determine the energies and properties of a chemical system.
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of 2-(2-Bromo-cyclopent-2-enyl)-ethanol. The molecule's properties are dependent on the spatial arrangement of its atoms, particularly the orientation of the ethanol (B145695) side chain relative to the cyclopentene (B43876) ring.
Methodology : Density Functional Theory (DFT) and ab initio calculations are standard methods for mapping the potential energy surface of a molecule. nih.govmdpi.com For this compound, analysis would involve systematically rotating key dihedral angles—such as the O-C-C-C angle of the side chain—to identify stable conformers (energy minima) and the transition states that separate them. Studies on similar molecules, such as 2-bromoethanol (B42945) and other halogenated compounds, have successfully used these techniques to determine conformational preferences, such as the relative stability of gauche and anti conformers. researchgate.netnih.gov The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results. nih.govresearchgate.net
Research Findings : A systematic conformational search would likely reveal several low-energy structures. The stability of these conformers would be influenced by a balance of steric hindrance between the side chain and the ring, and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-electrons of the double bond or the bromine atom. The results would be compiled into an energy landscape, illustrating the relative energies of all identified conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on typical findings for similar molecules.
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Global Minimum | ~65° (gauche) | 0.00 | 75% |
| Local Minimum | ~180° (anti) | 1.20 | 20% |
| Other Conformer | Variable | > 2.50 | < 5% |
Understanding the reaction mechanisms of this compound is key to its application as a chemical intermediate. evitachem.com Transition state (TS) modeling allows for the calculation of activation energies and the elucidation of detailed reaction pathways.
Research Findings : Modeling the substitution of the bromine atom by a nucleophile (e.g., a hydroxide (B78521) ion) would likely show a concerted or stepwise pathway. The calculated activation barrier would provide a quantitative measure of the reaction rate. Furthermore, computational analysis of frontier molecular orbitals (HOMO and LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack, offering predictions about the molecule's general reactivity. dergipark.org.tr
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions with other molecules, such as solvents. researchgate.net
Methodology : An MD simulation of this compound, either in a vacuum or in a solvent like water or ethanol, would begin with an optimized structure. A force field (a set of parameters describing the potential energy of the system) would be applied to calculate the forces on each atom. chemrxiv.org The simulation would then proceed for nanoseconds or longer, tracking the trajectory of each atom.
Research Findings : Analysis of the MD trajectory would reveal the preferred conformations of the molecule in a dynamic environment and the timescales of transitions between them. In a solvent, the simulation would highlight key intermolecular interactions, such as hydrogen bonds between the molecule's hydroxyl group and solvent molecules. The radial distribution function could be calculated to show the structuring of solvent molecules around the solute, providing a detailed picture of the solvation shell.
In Silico Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. amanote.com
Methodology : DFT and other quantum chemical methods are widely used to predict NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. researchgate.netdergipark.org.tr For NMR predictions, the GIAO (Gauge-Independent Atomic Orbital) method is commonly employed. Calculated IR frequencies are often scaled by an empirical factor to better match experimental values. For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is used to calculate excitation energies. nih.gov
Research Findings : In silico calculations would produce a theoretical spectrum that could be compared with experimental results to confirm the identity and structure of synthesized this compound. For instance, predicted ¹H NMR chemical shifts would help assign specific protons in the molecule's complex structure. Discrepancies between predicted and experimental spectra can also point to environmental effects, such as solvent interactions or the presence of multiple conformers. nih.gov
Table 2: Illustrative In Silico vs. Hypothetical Experimental Spectroscopic Data This table is for illustrative purposes to show how computational data is typically presented.
| Parameter | Calculated Value | Hypothetical Experimental Value |
|---|---|---|
| ¹H NMR Shift (CH₂OH) | 3.65 ppm | 3.70 ppm |
| ¹³C NMR Shift (C-Br) | 128.4 ppm | 129.1 ppm |
| IR Frequency (O-H stretch) | 3450 cm⁻¹ (scaled) | 3420 cm⁻¹ |
| UV-Vis λmax | 210 nm | 212 nm |
Applications and Future Perspectives in the Research of 2 2 Bromo Cyclopent 2 Enyl Ethanol
Role as a Precursor in the Synthesis of Complex Natural Products and Bioactive Compounds
The strategic placement of a bromine atom and an ethanol (B145695) side chain on a cyclopentene (B43876) ring makes 2-(2-Bromo-cyclopent-2-enyl)-ethanol a versatile precursor for the synthesis of more complex molecules. Organobromine compounds are frequently utilized in the synthesis of natural products, many of which are found in marine organisms. researchgate.netnih.gov The carbon-bromine bond serves as a handle for a variety of carbon-carbon bond-forming reactions, which are fundamental in the construction of intricate molecular architectures.
The vinyl bromide moiety in this compound is particularly amenable to transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, Heck, and Sonogashira couplings would allow for the introduction of a wide range of substituents at the C2-position of the cyclopentene ring. This versatility is crucial for the synthesis of analogues of natural products or for the construction of compound libraries for drug discovery. The primary alcohol provides a further point for modification, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.
The cyclopentene core itself is a key structural element in numerous bioactive compounds, including prostaglandins, carbocyclic nucleosides, and various terpenoids. The ability to functionalize both the ring and the side chain of this compound would enable chemists to access a diverse range of molecular skeletons.
Table 1: Potential Synthetic Transformations of this compound for Natural Product Synthesis
| Reaction Type | Reagents and Conditions | Potential Product Class |
|---|---|---|
| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, base | Aryl/vinyl-substituted cyclopentenes |
| Stille Coupling | Organostannane, Pd catalyst | Substituted cyclopentadienes |
| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted cyclopentenes |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted cyclopentenes |
| Oxidation of Alcohol | PCC, PDC, or Swern oxidation | Cyclopentenyl-acetaldehyde |
Development of Novel Catalytic Systems for its Derivatization and Functionalization
The unique combination of functional groups in this compound makes it an excellent substrate for the development and testing of new catalytic methodologies. The presence of both a soft electrophilic center (the vinyl bromide) and a hard nucleophilic center (the hydroxyl group) allows for the exploration of chemoselective catalytic transformations.
Recent advances in catalysis have focused on the development of methods for the functionalization of C-H bonds, direct coupling reactions, and asymmetric catalysis. The cyclopentene ring of this compound possesses several C-H bonds that could potentially be targeted by modern catalytic systems for direct functionalization, offering more atom-economical synthetic routes.
Furthermore, the development of catalysts that can mediate intramolecular reactions of this compound and its derivatives could lead to the rapid construction of bicyclic or more complex polycyclic systems. For example, a palladium-catalyzed intramolecular Heck reaction of a derivative where the alcohol has been converted to an alkene-containing ether could provide access to fused ring systems.
The exploration of enzymatic and chemoenzymatic methods for the derivatization of this compound is another promising avenue. Lipases could be used for the enantioselective acylation of the primary alcohol, while other enzymes might be capable of acting on the vinyl bromide or the double bond of the cyclopentene ring.
Table 2: Examples of Modern Catalytic Methods Applicable to this compound
| Catalytic Method | Potential Application | Expected Outcome |
|---|---|---|
| C-H Activation/Functionalization | Directed or non-directed C-H functionalization of the cyclopentene ring | Introduction of new functional groups without pre-functionalization |
| Asymmetric Catalysis | Enantioselective reactions at the alcohol or double bond | Access to chiral, non-racemic cyclopentene derivatives |
| Dual Catalysis | Combination of two different catalytic cycles in one pot | Rapid increase in molecular complexity |
Advancements in Synthetic Strategies for Analogous Organobromine and Cyclopentene Derivatives
The synthesis of this compound itself and its analogues is an area ripe for methodological advancement. Current strategies for the synthesis of functionalized cyclopentenes often rely on multi-step sequences. New, more efficient methods for the construction of the substituted cyclopentene core are of significant interest to the synthetic community.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, and could be envisioned as a key step in a synthetic route to derivatives of this compound. Other modern synthetic strategies that could be applied include cycloaddition reactions, such as [3+2] or [4+1] cycloadditions, to construct the five-membered ring with a high degree of stereocontrol. nih.gov
The introduction of the vinyl bromide moiety can be achieved through various methods, including the bromination of a corresponding ketone followed by elimination, or the direct bromination of an alkene precursor. Advancements in brominating reagents and catalytic bromination methods that offer high regioselectivity and stereoselectivity would be highly beneficial for the synthesis of these types of compounds.
Future research in this area will likely focus on the development of concise and stereoselective synthetic routes to a variety of substituted cyclopentene derivatives. The ability to readily access a range of analogues of this compound, with different substituents on the ring and variations in the side chain, will be crucial for exploring their full potential in various applications.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for structural elucidation of 2-(2-Bromo-cyclopent-2-enyl)-ethanol?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming the position of the bromine atom and the cyclopentenyl ring. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns to confirm substituents. For example, in structurally similar brominated ethanol derivatives, H NMR resolves coupling constants to distinguish stereochemistry, while High-Resolution MS (HRMS) confirms molecular formulas .
Q. What are the key considerations in designing a synthesis protocol for this compound?
- Methodological Answer : Key steps include selecting a bromination reagent (e.g., N-bromosuccinimide for regioselectivity) and controlling reaction conditions (temperature, solvent polarity) to avoid ring-opening of the cyclopentene. Chromatographic purification (e.g., silica gel with petroleum ether/ethyl acetate gradients) is essential for isolating the product from byproducts, as demonstrated in analogous bromoethanol syntheses .
Q. How does the bromine substituent influence the compound's physical and chemical properties?
- Methodological Answer : Bromine increases molecular weight and polarizability, elevating boiling points and enhancing electrophilic reactivity. The electron-withdrawing effect of bromine stabilizes adjacent carbocations, influencing reaction pathways (e.g., SN1 vs. SN2 mechanisms). Comparative studies of chloro- and bromo-analogs show bromine’s stronger leaving-group ability in nucleophilic substitutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for brominated cyclopentenyl ethanol derivatives?
- Methodological Answer : Contradictions often arise from solvent effects or competing reaction pathways. Systematic control experiments (e.g., varying solvents, temperatures) paired with computational modeling (DFT for transition-state analysis) can identify dominant mechanisms. For example, studies on 2-(2-Bromophenyl)ethanol revealed solvent polarity’s role in stabilizing intermediates .
Q. What strategies are recommended for optimizing the stereochemical outcome in the synthesis of this compound?
- Methodological Answer : Chiral catalysts (e.g., Sharpless epoxidation catalysts) or enantioselective bromination agents can enhance stereocontrol. For cyclopentenyl systems, steric hindrance around the double bond must be minimized to allow precise bromine addition. Post-synthesis characterization via chiral HPLC or optical rotation measurements validates enantiomeric excess .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like enzymes or receptors. Quantitative Structure-Activity Relationship (QSAR) models correlate bromine’s electronegativity and ring strain with cytotoxicity or binding affinity. These methods are validated against experimental bioactivity data from analogs like (R)-2-Amino-2-(2-bromophenyl)ethanol .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
